N-(2,3-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Structural Classification and Pharmacological Significance

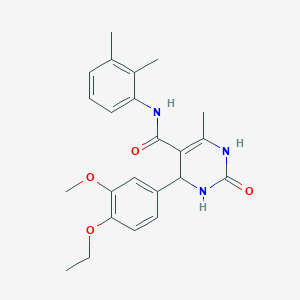

N-(2,3-Dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the 1,2,3,4-tetrahydropyrimidine (THPM) class, characterized by a partially saturated pyrimidine ring. Its molecular formula, $$ \text{C}{23}\text{H}{27}\text{N}{3}\text{O}{4} $$, corresponds to a molecular weight of 409.5 g/mol. The structure features a tetrahydropyrimidine core substituted at the C-4 position with a 4-ethoxy-3-methoxyphenyl group, at C-5 with a carboxamide moiety linked to a 2,3-dimethylphenyl group, and at C-6 with a methyl group (Table 1).

Table 1: Structural and Molecular Characteristics

| Property | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}{23}\text{H}{27}\text{N}{3}\text{O}{4} $$ |

| Molecular Weight | 409.5 g/mol |

| Key Substituents | - C-4: 4-ethoxy-3-methoxyphenyl |

| - C-5: Carboxamide (N-(2,3-dimethylphenyl)) | |

| - C-6: Methyl group |

The pharmacological significance of THPM derivatives stems from their structural mimicry of nucleic acid bases, enabling interactions with biological targets. Specific substitutions enhance bioactivity: the 4-ethoxy-3-methoxyphenyl group may improve membrane permeability, while the carboxamide moiety facilitates hydrogen bonding with enzymes or receptors. Such modifications align with reported activities of analogous THPMs, including anticancer, antimicrobial, and antioxidant effects. For instance, THPMs with halogenated aryl groups at C-4 exhibit cytotoxic activity against HeLa and MCF-7 cancer cell lines, whereas those with indole substituents demonstrate antioxidant potential.

Historical Development and Research Milestones

The synthesis of this compound originates from the Biginelli reaction, a one-pot multicomponent reaction involving urea/thiourea, aldehydes, and β-keto esters. Early research on THPMs focused on their antihypertensive properties, but the discovery of monastrol—a THPM derivative inhibiting mitotic kinesin Eg5—shifted attention toward anticancer applications. Subsequent studies explored structural diversification to optimize bioactivity.

In 2022, a novel synthesis route for THPM carboxamides was reported, emphasizing the role of 3-indole and 4-methoxyphenyl groups in enhancing antioxidant activity. Although direct data on N-(2,3-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-THPM-5-carboxamide are limited, related compounds with similar substituents have been evaluated. For example, THPMs bearing m-bromophenyl groups at C-4 showed potent cytotoxicity (IC$$_{50}$$ values < 10 μM) against MCF-7 and HeLa cells. Additionally, derivatives with benzylester groups at C-5 demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-6-30-18-11-10-16(12-19(18)29-5)21-20(15(4)24-23(28)26-21)22(27)25-17-9-7-8-13(2)14(17)3/h7-12,21H,6H2,1-5H3,(H,25,27)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSNHYJAKBKDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC(=C3C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 905791-19-7) is a complex organic compound belonging to the tetrahydropyrimidine family. Its unique structure and functional groups make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 409.5 g/mol. The compound features multiple functional groups including a carboxamide and methoxy groups, contributing to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H27N3O4 |

| Molecular Weight | 409.5 g/mol |

| CAS Number | 905791-19-7 |

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function.

Anticancer Activity

This compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been reported to affect pathways involving the regulation of apoptosis-related proteins such as Bcl-2 and caspases.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity.

- Signal Transduction : It could influence cellular pathways by altering gene expression or protein function.

- Cell Cycle Regulation : Evidence suggests that it may interfere with cell cycle progression in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

-

Study on Antimicrobial Properties :

- A study published in Journal of Medicinal Chemistry demonstrated that tetrahydropyrimidine derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The N-(2,3-dimethylphenyl) derivative exhibited a minimum inhibitory concentration (MIC) below 10 µg/mL against multiple strains .

-

Anticancer Research :

- In vitro assays conducted on various cancer cell lines indicated that this compound significantly reduced cell viability at concentrations ranging from 5 to 50 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 4

The phenyl ring at position 4 is a critical modulator of electronic and steric properties. Comparisons include:

Modifications in the Carboxamide Side Chain

The N-aryl carboxamide at position 5 influences steric and hydrophobic interactions:

Key Insight : The 2,3-dimethylphenyl group in the target compound offers optimal steric shielding and hydrophobicity, likely improving target selectivity over simpler aryl groups .

Core Scaffold Modifications

Variations in the heterocyclic core significantly alter bioactivity:

Key Insight : The tetrahydropyrimidine core in the target compound provides a balance of flexibility and planarity, favoring adaptability in diverse binding environments .

Physicochemical Profiling

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.